Wdr5-IN-4 (tfa)
Overview
Description
WDR5-IN-4 (TFA): is an inhibitor of the WIN site of chromatin-associated WD repeat-containing protein 5 (WDR5). It has a dissociation constant (Kd) of 0.1 nanomolar. This compound displaces WDR5 from chromatin and decreases the expression of associated genes, causing translational inhibition and nucleolar stress. It is known for its anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of WDR5-IN-4 (TFA) involves multiple synthetic steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of WDR5-IN-4 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in batch reactors, and the final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: WDR5-IN-4 (TFA) undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the compound.
Common Reagents and Conditions:
Substitution Reactions: Often involve nucleophiles or electrophiles under controlled temperature and solvent conditions.
Oxidation and Reduction Reactions: Utilize oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride under specific pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .
Scientific Research Applications
Chemistry: WDR5-IN-4 (TFA) is used as a research tool to study the role of WDR5 in chromatin biology and gene expression. It helps in understanding the molecular mechanisms underlying chromatin-associated processes .
Biology: In biological research, WDR5-IN-4 (TFA) is used to investigate the function of WDR5 in various cellular processes, including transcriptional regulation and nucleolar stress. It is also used to study the impact of WDR5 inhibition on cell proliferation and differentiation .
Medicine: WDR5-IN-4 (TFA) has shown potential as an anti-cancer agent. It is used in preclinical studies to evaluate its efficacy in inhibiting cancer cell growth and inducing cell death. The compound is also being explored for its potential therapeutic applications in treating various types of cancer .
Industry: In the pharmaceutical industry, WDR5-IN-4 (TFA) is used in drug discovery and development. It serves as a lead compound for developing new inhibitors targeting WDR5 and related proteins .
Mechanism of Action
WDR5-IN-4 (TFA) exerts its effects by binding to the WIN site of WDR5, a chromatin-associated protein. This binding displaces WDR5 from chromatin, leading to decreased expression of associated genes. The inhibition of WDR5 results in translational inhibition and nucleolar stress, which ultimately leads to anti-cancer effects. The molecular targets and pathways involved include the disruption of WDR5-mediated chromatin interactions and the inhibition of gene expression .
Comparison with Similar Compounds
OICR-9429: Another WIN site inhibitor of WDR5 with similar anti-cancer properties.
Compound 19: A WBM site inhibitor of WDR5, which also disrupts WDR5-mediated interactions but through a different binding site.
Uniqueness: WDR5-IN-4 (TFA) is unique in its high affinity for the WIN site of WDR5, with a dissociation constant of 0.1 nanomolar. This high affinity makes it a potent inhibitor of WDR5, leading to significant translational inhibition and nucleolar stress. Its specificity for the WIN site distinguishes it from other inhibitors that may target different sites on WDR5 .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methylpyridin-3-yl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2FN5O.C2HF3O2/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16;3-2(4,5)1(6)7/h3-12,29H,13-14H2,1-2H3,(H,30,34);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPJMNSZVVBDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2F4N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.